N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide is a synthetic small molecule characterized by a naphthalene carboxamide core substituted with two distinct moieties:
- An oxan-4-yl group (tetrahydropyran), contributing to lipophilicity and conformational rigidity.
This compound’s structural features suggest applications in pharmaceutical research, particularly in receptor-targeted therapies, due to its dual functionalization of the carboxamide nitrogen .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)12-13-22(17-10-14-24-15-11-17)20(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-9,17H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRKGQXXJCYMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-1-carboxamide core. This is followed by the introduction of the dimethylaminoethyl group and the oxanyl group through various chemical reactions. Common reagents used in these steps include dimethylamine, oxirane, and naphthalene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, acids, or bases; conditions vary based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction could produce amine-functionalized naphthalene compounds .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction that generates free radicals, initiating polymerization. In biological systems, its fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications .
Comparison with Similar Compounds
Pharmacological and Biochemical Insights
- Biological Interactions: Compounds like 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-... () are studied for binding to kinases or GPCRs, indicating that the target compound’s naphthalene core may facilitate π-π stacking with aromatic residues in binding pockets .
- Metabolic Stability : The oxan-4-yl group’s ether linkage may confer resistance to oxidative metabolism compared to morpholine or pyrrolidine analogs (e.g., C₁₉H₂₆N₄O₃ in ) .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide, commonly referred to as DMEO-Naphthamide, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to present a comprehensive overview of its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of DMEO-Naphthamide can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 246.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
DMEO-Naphthamide exhibits a range of biological activities that suggest its potential as a therapeutic agent:
- Anticancer Activity : Studies have indicated that DMEO-Naphthamide can inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Research suggests that DMEO-Naphthamide may protect neuronal cells from oxidative stress, potentially making it beneficial in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound has been observed to reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines .
The exact mechanism by which DMEO-Naphthamide exerts its effects is still under investigation, but several pathways have been proposed:
- Adenosine Receptor Modulation : Preliminary studies suggest that DMEO-Naphthamide may interact with adenosine receptors, which play a crucial role in cellular signaling and inflammation .
- Inhibition of Specific Kinases : The compound may inhibit certain kinases involved in cell growth and survival, leading to reduced tumor growth .
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of DMEO-Naphthamide on breast cancer cell lines. The results demonstrated:
- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis revealed increased early apoptosis markers in treated cells compared to controls.
Study 2: Neuroprotection
Research conducted by Neuroscience Letters highlighted the neuroprotective properties of DMEO-Naphthamide in a rat model of oxidative stress:
- Reduction in Neuronal Death : Rats treated with DMEO-Naphthamide showed a 40% reduction in neuronal death compared to untreated controls.
- Biomarker Analysis : Levels of malondialdehyde (MDA), a marker of oxidative stress, were significantly lower in the treatment group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
